REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[C:8]=2[CH3:12])[N:3]=1>O.C(O)(=O)C>[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([F:13])[C:8]=2[CH3:12])[NH:3]1
|
Name
|
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=C(C(=C2C=C1)C)F
|
Name
|
|
Quantity
|
350 g
|
Type
|
catalyst
|
Smiles
|
O
|
Name
|
catalyst
|
Quantity
|
35 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
51.5 kg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
the hydrogenation was continued for an additional 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 10 gallons of cold water
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 30° C
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with 8 gallons of 1,2-dichloroethane
|
Type
|
CUSTOM
|
Details
|
the extract was dried through azeotropic distillation
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
ADDITION
|
Details
|
was treated with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=CC=C(C(=C2CC1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |